REACTION_CXSMILES
|
C1(=O)[C:10]2[C:5](=[CH:6]C=CC=2)[CH2:4]CC1.C[Si](C#N)(C)C.P(Cl)(Cl)(Cl)=O.[C:23]([C:25]1[C:34]2[CH:33]=[C:32]([C:35]([O:37]C)=[O:36])[CH:31]=[CH:30][C:29]=2[CH2:28][CH2:27][CH:26]=1)#[N:24].C1([C:49]([O-:51])=[O:50])C2C(=CC=CC=2)C=CC=1>N1C=CC=CC=1.[I-].[Zn+2].[I-]>[C:49]([NH:24][CH2:23][CH:25]1[C:34]2[CH:33]=[C:32]([C:35]([OH:37])=[O:36])[CH:31]=[CH:30][C:29]=2[CH2:28][CH2:27][CH2:26]1)([O:51][C:5]([CH3:4])([CH3:6])[CH3:10])=[O:50] |f:6.7.8|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
N1=CC=CC=C1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
catalyst
|
Smiles
|
[I-].[Zn+2].[I-]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1(CCCC2=CC=CC=C12)=O
|
Name
|
methyl ester
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
tetralone methyl ester
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
cyanohydrin
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C[Si](C)(C)C#N
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
P(=O)(Cl)(Cl)Cl
|
Name
|
methyl 8-cyano-5,6-dihydro-2-naphthoate
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(#N)C1=CCCC=2C=CC(=CC12)C(=O)OC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC2=CC=CC=C12)C(=O)[O-]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
C(=O)(OC(C)(C)C)NCC1CCCC=2C=CC(=CC12)C(=O)O
|
Name
|
|
Type
|
product
|
Smiles
|
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |